Duvelisib
Overview
Description
Duvelisib is an oral dual inhibitor of phosphoinositide 3-kinase delta and gamma isoforms. It is primarily used in the treatment of hematologic malignancies, such as chronic lymphocytic leukemia, small lymphocytic lymphoma, and follicular lymphoma . This compound works by inhibiting the signaling pathways that promote the survival and proliferation of malignant cells .
Biochemical Analysis
Biochemical Properties
Duvelisib interacts with the delta and gamma isoforms of PI3K, which are exclusively expressed in hematopoietic cells . It inhibits the PI3K-δ isoform, necessary for cell proliferation and survival, and the PI3K-γ isoform, which modulates cytokine signaling and pro-inflammatory responses from the tumor microenvironment .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. It has been observed to present cytotoxic actions at micromolar doses and antagonize the activation of downstream signaling . In clinical trials, this compound was compared to ofatumumab in patients with CLL or SLL .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting PI3K, specifically the delta and gamma isoforms . This class of compounds works by preventing PI3K from playing its role in transducing signals from outside of cells into various intracellular pathways involved in cell cycle regulation, apoptosis, DNA repair, senescence, angiogenesis, and cell metabolism, including the PI3K/AKT/mTOR pathway .
Temporal Effects in Laboratory Settings
In the ovalbumin Brown Norway TH2 pulmonary inflammation model, all PI3K δ inhibitors produced a dose-dependent inhibition of bronchoalveolar lavage eosinophils . The impact of PI3K δ inhibitors on eosinophils is supported by a PK target with a ToT over the course of treatment close to the PD IC 50 .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in a study evaluating efficacy and safety of this compound with intermittent dosing in patients with relapsed/refractory CLL/SLL, the overall response rate was 49% with a complete response rate of 34% .
Metabolic Pathways
This compound is involved in the PI3K/AKT/mTOR pathway, a key metabolic pathway . This pathway is involved in cell cycle regulation, apoptosis, DNA repair, senescence, angiogenesis, and cell metabolism .
Transport and Distribution
This compound is administered orally . It is primarily metabolized by cytochrome P450 CYP3A4 . The geometric mean terminal elimination half-life of this compound is 4.7 hours .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of duvelisib involves multiple steps, starting from commercially available starting materials. The reaction conditions typically involve the use of organic solvents, catalysts, and reagents such as phosphorus oxychloride and sodium hydride .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Duvelisib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at the chloro and purine moieties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which can be analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .
Scientific Research Applications
Duvelisib has a wide range of scientific research applications, including:
Mechanism of Action
Duvelisib exerts its effects by inhibiting the delta and gamma isoforms of phosphoinositide 3-kinase. This inhibition disrupts the signaling pathways involved in cell survival, proliferation, and migration . The primary molecular targets of this compound are the phosphoinositide 3-kinase delta and gamma isoforms, which play crucial roles in the activation and function of B cells and T cells .
Comparison with Similar Compounds
Similar Compounds
Idelalisib: Another phosphoinositide 3-kinase delta inhibitor used in the treatment of hematologic malignancies.
Copanlisib: A pan-phosphoinositide 3-kinase inhibitor with activity against multiple isoforms.
Alpelisib: A phosphoinositide 3-kinase alpha inhibitor used in the treatment of breast cancer.
Uniqueness of Duvelisib
This compound is unique due to its dual inhibition of both delta and gamma isoforms of phosphoinositide 3-kinase, which allows it to target both malignant cells and the tumor microenvironment . This dual inhibition provides a broader therapeutic effect compared to inhibitors that target only a single isoform .
Properties
IUPAC Name |
8-chloro-2-phenyl-3-[(1S)-1-(7H-purin-6-ylamino)ethyl]isoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN6O/c1-13(28-21-19-20(25-11-24-19)26-12-27-21)17-10-14-6-5-9-16(23)18(14)22(30)29(17)15-7-3-2-4-8-15/h2-13H,1H3,(H2,24,25,26,27,28)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVQHLPISAIATJ-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152697 | |
Record name | Duvelisib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80152697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/ml | |
Record name | Duvelisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11952 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Duvelisib acts as a strong reversible inhibitor of the isoform gamma and delta of the phosphoinositide3-kinase (PI3K). PI3K plays a very important role in innate and adaptative immunity and the inhibition of the form delta and gamma has been very important for the suppression of immunity. The activity of PI3K gamma and delta is restricted to hematopoietic cells and it is necessary for normal B cell development. In lymphomas, the activation of PI3K is enlarged to promote unlimited growth and survival. Hence, inhibition of PI3K can provide an inhibition of the signaling from BCR, inhibition of a cytokine signaling from the microenvironment and enhancement of anti-tumor immunity. The specific mechanism of this PI3K inhibitors are further described as follows: -BCR activates signaling pathways after antigen engagement and it is also critical for the physiologic life of the lymphocytes and neoplastic lymphomas. In CLL, BCR reacts to auto- and exo-antigens to promote clonal expansion. This sustained presence of BCR activates delta PI3K producing a pro-survival pathway of the neoplastic cells which already present a higher activity of PI3K. Thus, the blockade of PI3K will limit the activity of BCR and the driven physiology of the lymphoma. -The inhibition of PI3K can also inhibit paracrine and autocrine pro-survival signals mediated by adhesion molecules, chemokines and soluble factors. This activity is attained due to the fact that several downstream signals convey on PI3K. -It has been reported that inactivation of PI3K produces a significant resistance to tumorigenesis. This data suggests that inhibition of PI3K can facilitate recognition and elimination of tumor cells. In summary, duvelisib inhibits the isoform delta of PI3K which is necessary for cell proliferation and survival and the isoform gamma which is critical for cytokine signaling and the pro-inflammatory response. | |
Record name | Duvelisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11952 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1201438-56-3 | |
Record name | IPI 145 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1201438-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Duvelisib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1201438563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Duvelisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11952 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Duvelisib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80152697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-chloro-2-phenyl-3-[(1S)-1-(7H-purin-6-ylamino)ethyl]isoquinolin-1(2H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DUVELISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/610V23S0JI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
>190 ºC | |
Record name | Duvelisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11952 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
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